(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl
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Overview
Description
(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl: is a chemical compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring, along with an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated benzene derivative, is reacted with ethane-1,2-diamine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound can be used to study the effects of fluorinated and trifluoromethylated compounds on biological systems.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
- Lemon balm (contains rosmarinic acid)
Uniqueness: The uniqueness of (1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl lies in its specific combination of fluorine and trifluoromethyl groups, which can significantly alter its chemical and biological properties compared to similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H12Cl2F4N2 |
---|---|
Molecular Weight |
295.10 g/mol |
IUPAC Name |
(1S)-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H10F4N2.2ClH/c10-6-3-1-2-5(9(11,12)13)8(6)7(15)4-14;;/h1-3,7H,4,14-15H2;2*1H/t7-;;/m1../s1 |
InChI Key |
ZHDLDOBOHJGVLN-XCUBXKJBSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)[C@@H](CN)N)C(F)(F)F.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CN)N)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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